An In-Depth Technical Guide to (+/-)-2-(Methylamino)succinic Acid, Monohydrate: Chemical Structure, Stereochemistry, and Analytical Protocols
An In-Depth Technical Guide to (+/-)-2-(Methylamino)succinic Acid, Monohydrate: Chemical Structure, Stereochemistry, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-2-(Methylamino)succinic acid, monohydrate, also known by its IUPAC name 2-(methylamino)butanedioic acid hydrate, is a chiral dicarboxylic acid that holds significance in various research domains, particularly in the development of novel therapeutics. Its structural similarity to endogenous molecules like aspartic acid and N-methyl-D-aspartic acid (NMDA) makes it a compound of interest for investigating receptor interactions and designing enzyme inhibitors. This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and detailed analytical methodologies for its synthesis, characterization, and chiral resolution.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (+/-)-2-(Methylamino)succinic acid, monohydrate is presented in the table below.
| Property | Value | Reference |
| CAS Number | 303750-06-3 | [1] |
| Molecular Formula | C₅H₁₁NO₅ | [1] |
| Molecular Weight | 165.144 g/mol | [1] |
| IUPAC Name | 2-(methylamino)butanedioic acid;hydrate | [1] |
| Synonyms | Racemic 2-(Methylamino)succinic acid monohydrate | |
| Appearance | White solid (typical for similar compounds) | |
| Solubility | Expected to be soluble in water |
Molecular Structure and Stereochemistry
(+/-)-2-(Methylamino)succinic acid is a derivative of succinic acid, a four-carbon dicarboxylic acid. The core structure consists of a butane-1,4-dioic acid backbone with a methylamino group (-NHCH₃) substituting one of the hydrogen atoms at the C2 position. The "monohydrate" designation indicates the presence of one molecule of water per molecule of the acid in its crystalline form.
In aqueous solution, amino acids can exist as zwitterions, where the acidic carboxyl group donates a proton to the basic amino group, resulting in a molecule with both a negative and a positive charge, yet an overall neutral charge.[2][3] The equilibrium between the neutral and zwitterionic forms is pH-dependent.
Stereochemistry: A Racemic Mixture
The designation "(+/-)" indicates that the compound is a racemic mixture, containing equal amounts of two enantiomers: (S)-2-(methylamino)succinic acid and (R)-2-(methylamino)succinic acid. The chiral center is the carbon atom at the C2 position, which is bonded to four different groups: a hydrogen atom, a carboxyl group, a methylamino group, and a -CH₂COOH group. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
Synthesis Protocol
A practical method for the synthesis of the racemic mixture of 2-(methylamino)succinic acid can be adapted from the synthesis of N-methyl-DL-aspartic acid. This involves a Michael addition of methylamine to a fumaric or maleic acid derivative.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl fumarate in a suitable solvent such as methanol.
-
Michael Addition: Add an aqueous solution of methylamine dropwise to the stirred solution of dimethyl fumarate at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a moderate temperature. After the addition is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction goes to completion.
-
Hydrolysis: Once the Michael addition is complete, add a strong acid, such as hydrochloric acid, to the reaction mixture. Heat the mixture to reflux to hydrolyze the ester groups to carboxylic acids.
-
Isolation and Purification: After hydrolysis, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield (+/-)-2-(methylamino)succinic acid.[4][5] The monohydrate can be obtained by controlling the crystallization conditions, typically from an aqueous solution.[4][5]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Spectral Data (in D₂O):
-
A singlet for the methyl protons (-NHCH ₃).
-
A multiplet (likely a doublet of doublets or a triplet) for the proton at the chiral center (CH ).
-
A multiplet (likely a complex pattern due to diastereotopic protons) for the methylene protons (-CH ₂COOH).
Expected ¹³C NMR Spectral Data (in D₂O):
-
A signal for the methyl carbon (-NHC H₃).
-
A signal for the methylene carbon (-C H₂COOH).
-
A signal for the chiral methine carbon (C H).
-
Two signals for the carboxyl carbons (-C OOH).
Note: The exact chemical shifts will depend on the solvent and pH. For reference, the ¹H NMR spectrum of succinic acid in D₂O shows a singlet at approximately 2.67 ppm.[6][7] The ¹³C NMR spectrum of succinic acid shows signals for the methylene and carboxyl carbons.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a dicarboxylic acid, common fragmentation patterns include the loss of water (H₂O) and carbon dioxide (CO₂).[9][10][11][12]
Expected Mass Spectrum:
-
Molecular Ion Peak (M+H)⁺: For the anhydrous form (C₅H₉NO₄), the expected m/z would be approximately 148.05. For the monohydrate, the molecular ion may not be readily observed.
-
Fragmentation Peaks: Common fragments would include the loss of H₂O (m/z ~130.04) and the loss of COOH (m/z ~103.06). In negative ion mode, the [M-H]⁻ ion at m/z 146.04 would be expected, with a potential fragment from the loss of CO₂ at m/z 102.05. For succinate, a characteristic fragment is observed at m/z = 73.[13]
Chiral Resolution by High-Performance Liquid Chromatography (HPLC)
To separate the (S) and (R) enantiomers of the racemic mixture, chiral HPLC is the method of choice. This typically involves the use of a chiral stationary phase (CSP).
Workflow for Chiral HPLC Method Development:
Detailed Protocol for Chiral HPLC Separation:
-
Column Selection: Based on the polar and ionic nature of the amino acid, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin (e.g., Astec CHIROBIOTIC T), is a good starting point.[14] Polysaccharide-based CSPs can also be effective, though may require derivatization of the analyte.[14]
-
Mobile Phase Selection:
-
Polar Organic Mode: A mixture of methanol, acetonitrile, and a small amount of acid and base (e.g., acetic acid and triethylamine) is often effective for underivatized amino acids on macrocyclic glycopeptide CSPs.
-
Reversed-Phase Mode: An aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) can be used. The pH of the buffer is a critical parameter for optimizing the separation.
-
Normal Phase Mode: This typically requires derivatization of the amino acid to make it soluble in non-polar solvents.[14]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A chiral column as selected above (e.g., Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).
-
Mobile Phase Example (Polar Organic): Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) where the carboxyl groups absorb.
-
-
Method Validation: The developed method should be validated according to ICH guidelines for resolution, selectivity, linearity, accuracy, and precision.[15]
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and chiral separation of (+/-)-2-(Methylamino)succinic acid, monohydrate. The provided protocols and analytical insights are intended to serve as a valuable resource for researchers in drug discovery and development. The ability to synthesize and isolate the individual enantiomers of this compound is crucial for understanding their distinct biological activities and for the development of stereochemically pure therapeutic agents. Further research, including X-ray crystallographic analysis of the racemic monohydrate, would provide deeper insights into its solid-state structure and intermolecular interactions.
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